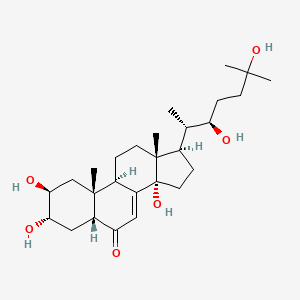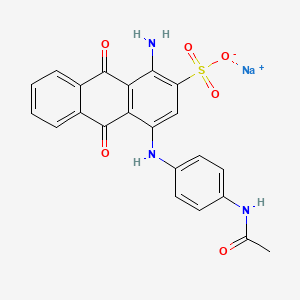
Acide bleu 40
Vue d'ensemble
Description
Acid Blue 40, also known as C.I. Acid Blue 40 or Solvent Blue 40, is a synthetic anionic dye belonging to the triphenylmethane family. It is a dark blue powder soluble in water and alcohols, and is used in a wide range of applications from food coloring to medical diagnostics. It is an important component in the synthesis of many other dyes, and has a wide variety of applications in various industries.
Applications De Recherche Scientifique
Science environnementale : Traitement des eaux
L’Acide bleu 40 est souvent retrouvé dans les effluents industriels et représente un défi environnemental important. Des recherches ont montré que les polymères conducteurs comme la polyaniline (PANI), lorsqu’ils sont combinés à un oxyde magnétique (Fe3O4), peuvent éliminer efficacement l’this compound de l’eau. Ce matériau composite tire parti des interactions électrostatiques et des liaisons hydrogène pour adsorber le colorant, avec une capacité d’adsorption élevée démontrée dans les études .
Médecine : Recherche biomédicale
Dans le domaine médical, l’this compound, également connu sous le nom de Bleu brillant FCF ou Acide bleu 9, est utilisé comme colorant dans les médicaments et les compléments alimentaires. Il est également utilisé dans la recherche biomédicale en raison de sa nature non toxique et de sa solubilité dans l’eau, ce qui le rend adapté à diverses applications in vitro et in vivo .
Chimie analytique : Détection des protéines et des enzymes
L’this compound joue un rôle essentiel en chimie analytique, en particulier dans la détection des protéines, des enzymes, des bactéries et autres micro-organismes. Il est utilisé dans des tests qui mesurent le métabolisme cellulaire et l’activité enzymatique, fournissant des informations précieuses sur les processus biochimiques .
Science des matériaux : Synthèse de polymères conducteurs
En science des matériaux, l’this compound est utilisé dans la synthèse de polymères conducteurs. Ces polymères sont appliqués dans l’adsorption des métaux lourds et des colorants à partir de milieux aqueux, tirant parti de leurs propriétés de transport électrique et de leur texture de surface poreuse .
Biotechnologie : Culture des microalgues
Bien que des applications spécifiques de l’this compound en biotechnologie ne soient pas directement citées, le domaine de la biotechnologie bleue, qui comprend l’utilisation des microalgues, progresse rapidement. Les microalgues sont cultivées pour leurs composés bioactifs, qui ont des applications potentielles dans l’agriculture et l’industrie .
Processus industriels : Élimination des colorants
L’application de l’this compound dans les processus industriels implique principalement son élimination des eaux usées. La présence du composé dans les effluents nécessite des méthodes de traitement efficaces et économiques. Les polymères conducteurs et les oxydes magnétiques font partie des matériaux utilisés pour adsorber et éliminer l’this compound de l’eau industrielle, atténuant ainsi son impact environnemental .
Agriculture : Amélioration des performances des plantes
Bien qu’il ne soit pas directement lié à l’this compound, la biotechnologie bleue, qui englobe l’utilisation de composés d’origine marine, montre des promesses dans l’amélioration des performances des cultures, de l’absorption des nutriments et de la résistance au stress environnemental. Cela suggère des applications agricoles potentielles pour des composés connexes .
Industrie textile : Colorant dans les tissus
L’this compound est largement utilisé comme colorant dans l’industrie textile. Sa teinte bleue vibrante est appliquée aux tissus, mais son rejet dans les systèmes d’eau pendant le processus de teinture nécessite une élimination ultérieure pour éviter les dommages environnementaux .
Mécanisme D'action
Target of Action
Acid Blue 40, also known as C.I. Acid Blue 40, is a multifunctional dye . It is primarily used in the textile industry for dyeing silk, wool, and other materials . The primary targets of Acid Blue 40 are the textile fibers that it is intended to color.
Mode of Action
The mode of action of Acid Blue 40 involves the interaction of the dye with the textile fibers. The dye molecules bind to the fibers, resulting in a change in the color of the material. The exact nature of this interaction depends on the specific properties of the dye and the fiber, including their chemical composition and structure .
Biochemical Pathways
They can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Pharmacokinetics
It is known that acid blue 40 is a stable compound that can be stored at room temperature
Result of Action
The primary result of the action of Acid Blue 40 is the coloring of textile fibers. The dye binds to the fibers, changing their color. This color change is stable and resistant to washing, making Acid Blue 40 an effective dye for textiles .
Action Environment
The action of Acid Blue 40 can be influenced by various environmental factors. For example, the pH of the dyeing solution can affect the binding of the dye to the fibers and thus the intensity of the color. Additionally, the temperature and duration of the dyeing process can also influence the final color . Furthermore, Acid Blue 40 has been found to have an impact on simulated aquatic ecosystems, suggesting that its action can be influenced by environmental factors and that it can have ecological implications .
Propriétés
IUPAC Name |
sodium;4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S.Na/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOOJLUHUFUGQI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N3NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037030 | |
| Record name | C.I. Acid Blue 40 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6424-85-7 | |
| Record name | Acid Blue 40 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006424857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 40 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-(4-acetamidophenyl-1-amino)-1-amino-9,10-dioxoanthracene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 40 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA81N3PV2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Acid Blue 40, being an acid dye, interacts with textile fibers like nylon through a combination of hydrogen bonding and electrostatic interactions. These interactions occur between the dye's sulfonic acid groups and the amide groups present in nylon. []
ANone: Acid Blue 40 in wastewater can reduce light penetration in water bodies, affecting photosynthesis in aquatic plants. It can also be toxic to aquatic organisms, impacting their growth and survival. [, ]
ANone: The molecular formula of Acid Blue 40 is C20H13N2NaO5S, and its molecular weight is 416.38 g/mol. []
ANone: Researchers commonly use UV-Vis spectroscopy to characterize and quantify Acid Blue 40. It exhibits a maximum absorption peak around 610 nm. [, ] Raman spectroscopy can also be employed for its identification. []
ANone: Acid Blue 40 demonstrates different levels of stability depending on the pH. It tends to be more stable in acidic environments than in alkaline conditions, where it can undergo degradation. [, ]
ANone: Yes, Acid Blue 40 can be effectively degraded by photocatalysis using titanium dioxide (TiO2) as a photocatalyst. Upon UV or visible light irradiation, TiO2 generates electron-hole pairs, which react with water and oxygen to produce highly reactive species like hydroxyl radicals. These radicals then attack and break down the dye molecules. [, , ]
ANone: Yes, researchers have explored alternative catalysts for Acid Blue 40 degradation, including lanthanum-doped TiO2 decorated on graphene oxide (La-TiO2-GO) nanocomposites. These composites exhibit enhanced photocatalytic activity under simulated solar light. [] Other options include CuO nanoparticles synthesized using Citrullus lanatus seeds extract. []
ANone: While detailed computational studies focusing solely on Acid Blue 40 degradation might be limited in the provided research, computational chemistry can be valuable in this field. For instance, it can help to predict the degradation pathways of Acid Blue 40, analyze the reaction mechanisms with different catalysts, and design more efficient photocatalytic materials.
ANone: While specific SAR studies might not be extensively covered in the provided research, it's known that the presence of electron-donating or electron-withdrawing groups on the anthraquinone ring can significantly influence the dye's susceptibility to degradation. Additionally, the position and number of sulfonic acid groups can also affect its interaction with different adsorbent materials.
ANone: The stability of Acid Blue 40 solutions can be influenced by factors like pH, temperature, and exposure to light. Strategies to improve its stability often focus on controlling these factors. For example, storing the solutions in dark containers at a low temperature and optimal pH can help minimize degradation.
ANone: As Acid Blue 40 is an industrial dye, not a pharmaceutical, PK/PD studies are not typically conducted.
ANone: Similar to PK/PD, in vitro and in vivo efficacy studies are not applicable to Acid Blue 40 as it is not a drug.
ANone: Resistance mechanisms are not applicable to Acid Blue 40, as it is not a drug targeting biological systems.
ANone: Acid Blue 40 can have toxic effects on aquatic organisms, potentially disrupting their biological processes. []
ANone: Drug delivery and targeting are not relevant to Acid Blue 40.
ANone: Biomarkers and diagnostics are not typically used in the context of Acid Blue 40.
ANone: UV-Vis spectrophotometry is commonly employed for the quantification of Acid Blue 40 in water samples. High-performance liquid chromatography (HPLC) can also be used to separate and quantify the dye in complex mixtures. []
ANone: Various methods are employed for removing Acid Blue 40 from textile wastewater. These include:
- Adsorption: Using materials like activated carbon, chitosan, or complex-oxide gels to adsorb the dye from the wastewater. [, , , , ]
- Photocatalysis: Utilizing semiconductor photocatalysts like TiO2 to degrade the dye under UV or visible light irradiation. [, ]
- Electrochemical Treatment: Degrading the dye through electrochemical oxidation using electrodes. [, , ]
- Biodegradation: Employing microorganisms like fungi to break down the dye into less harmful substances. [, , ]
ANone: Mitigating the environmental impact of Acid Blue 40 involves a multi-pronged approach:
- Dye Substitution: Exploring and using alternative dyes that are more biodegradable and less toxic. []
- Process Optimization: Optimizing dyeing processes in textile industries to minimize dye consumption and wastewater generation. []
- Recycling and Reuse: Investigating methods to recycle and reuse Acid Blue 40, reducing the need for new dye production. []
ANone: While specific dissolution and solubility studies might not be the primary focus of the provided research, it's important to note that these factors can influence the effectiveness of different treatment methods. For instance, the solubility of Acid Blue 40 can affect its adsorption onto various materials and its bioavailability for biodegradation.
ANone: Validation of analytical methods for Acid Blue 40 usually involves assessing parameters such as:
ANone: Quality control and assurance are crucial during the manufacturing and use of Acid Blue 40 to ensure batch-to-batch consistency and meet regulatory standards. This involves:
ANone: Immunogenicity and immunological responses are not typically relevant in the context of Acid Blue 40, as it is not a biological therapeutic.
ANone: As Acid Blue 40 is not a drug, drug-transporter interactions are not applicable.
ANone: Drug-metabolizing enzyme interactions are not applicable to Acid Blue 40.
ANone: Acid Blue 40 exhibits limited biodegradability under normal environmental conditions. This resistance to natural degradation contributes to its persistence in water bodies and necessitates efficient removal methods. []
ANone: Researchers and industries are continuously exploring alternative dyes with improved biodegradability and lower toxicity profiles to minimize the environmental impact associated with traditional dyes like Acid Blue 40. These alternatives often involve natural dyes or synthetic dyes designed for easier degradation. []
ANone: Recycling and waste management strategies for Acid Blue 40 are constantly evolving. Some of the current approaches include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



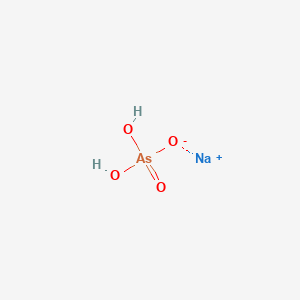
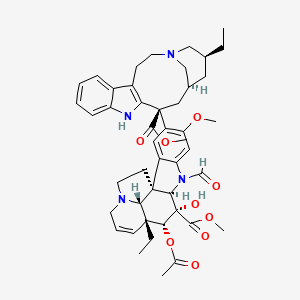
![methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B1260465.png)
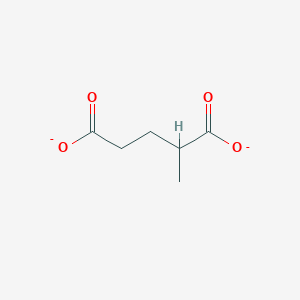
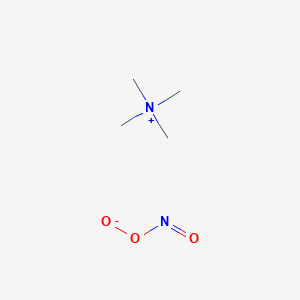
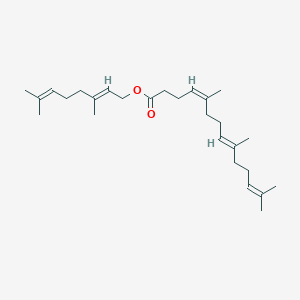

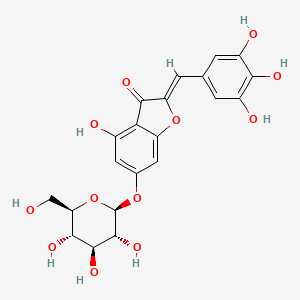
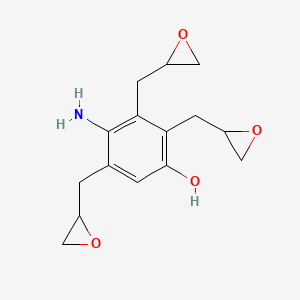
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260477.png)
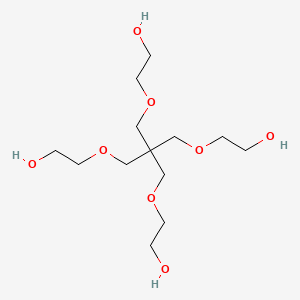
![[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1260479.png)

